2,7-Diiodonaphthalene

Übersicht

Beschreibung

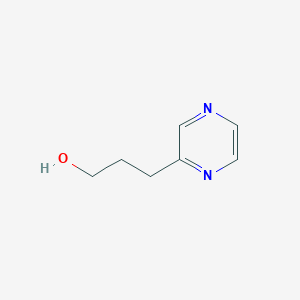

2,7-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It has a molecular weight of 379.97 and is typically stored in a dark place under an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . One method involves the palladium-catalyzed amination of 2,7-diamino derivatives of naphthalene . Another method involves the use of 2,7-naphthalenedisulfonic acid sodium as a raw material, with sodium hydroxide and sodium oxide as alkali fusion reagents .

Molecular Structure Analysis

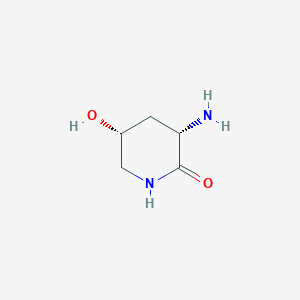

The molecular structure of this compound consists of a naphthalene core with two iodine atoms attached at the 2nd and 7th positions . The InChI code for this compound is 1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

2,7-Diiodonaphthalene has been explored for its potential in the synthesis and structural characterization of novel compounds. The facile synthesis of derivatives like 2,3-Diiodonaphthalene and 2-Bromo-3-iodonaphthalene involves iodination and retro Diels-Alder reaction, indicating the reactivity and utility of such diiodo compounds in organic synthesis (Hellberg, Allared, & Pelcman, 2003). Additionally, the reductive aromatization of naphthalene diimide provides a versatile platform for the synthesis of peripherally substituted 2,7-diazapyrenes, expanding the scope of its applications in molecular electronics due to the high electron mobility of these compounds (Nakazato et al., 2018).

Magnetic Properties and Interaction

The study of the magnetic properties of compounds related to this compound has been a subject of interest. For instance, the disodium salt of 1,8-(dicyclopentadiendiyl)-naphthalene, derived from 1,8-diiodonaphthalene, was used to obtain a paramagnetic bisnickelocene derivative. This derivative exhibited interesting magnetic properties and electronic interactions between nickel atoms (Tritica et al., 2010).

Applications in Sensing and Material Science

The derivatives of this compound have shown potential in sensing and material science. Phenalenone derivatives, synthesized from 1,8-diiodonaphthalene and tertiary propynols, demonstrated practical applications as fluorescent chemosensors for fluoride anions, exhibiting high sensitivity and selectivity (Chen et al., 2011). Moreover, the presence of this compound derivatives in the synthesis of shape-controlled gold nanoparticles under microwave irradiation suggests their significance in nanomaterials science, potentially offering applications in catalysis, medicine, and nanoelectronics (Kundu, Peng, & Liang, 2008).

Safety and Hazards

2,7-Diiodonaphthalene is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice if irritation occurs .

Eigenschaften

IUPAC Name |

2,7-diiodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWGMCDDHNYOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558924 | |

| Record name | 2,7-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58556-77-7 | |

| Record name | 2,7-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1627443.png)

![Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1627444.png)

![1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one](/img/structure/B1627449.png)